molecular formula C10H10Cl2O3 B13845156 2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid

2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid

Cat. No.: B13845156
M. Wt: 249.09 g/mol
InChI Key: DUEGMWKLBXXFOA-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid is an organic compound that belongs to the class of phenoxy acids. It is characterized by the presence of two chlorine atoms attached to a phenoxy group, which is further connected to a methylpropanoic acid moiety. This compound is of significant interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid typically involves the reaction of 3,5-dichlorophenol with a suitable alkylating agent. One common method is the reaction of 3,5-dichlorophenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to altered cellular processes. For example, as a herbicide, it may disrupt plant growth by interfering with auxin signaling pathways, leading to uncontrolled cell division and growth inhibition.

Comparison with Similar Compounds

2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid can be compared with other similar compounds such as:

    2,4-Dichlorophenoxyacetic acid: Another phenoxy acid herbicide with similar structural features but different biological activity.

    3,5-Dichlorophenoxyacetic acid: Shares the phenoxy group with chlorine substituents but differs in the alkyl chain, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

2-(3,5-dichlorophenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-4-6(11)3-7(12)5-8/h3-5H,1-2H3,(H,13,14)

InChI Key

DUEGMWKLBXXFOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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